N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide
Description
N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further connected to a propanamide moiety through an oxan-4-yloxy linkage
Properties
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c23-19(10-15-26-18-8-13-25-14-9-18)21-17-6-11-22(12-7-17)20(24)16-4-2-1-3-5-16/h1-5,17-18H,6-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJOJQUVFONKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCOC2CCOCC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Benzoylation: The piperidine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Oxan-4-yloxy Linkage Formation: The oxan-4-yloxy group is introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or amide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The benzoyl and oxan-4-yloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl and piperidine moieties are crucial for binding to these targets, while the oxan-4-yloxy group may influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)butanamide: Similar structure with a butanamide moiety instead of propanamide.
N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)ethanamide: Similar structure with an ethanamide moiety instead of propanamide.
N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)pentanamide: Similar structure with a pentanamide moiety instead of propanamide.
Uniqueness
N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
